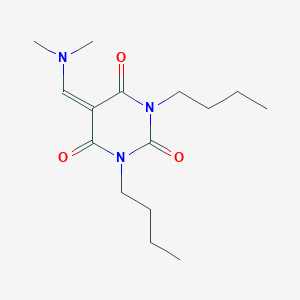
1,3-dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dibutyl and dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 1,3-dibutylbarbituric acid with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to downstream signaling events that result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3-Dibutyl-5-((methylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3-Dibutyl-5-((ethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
1,3-Dibutyl-5-((dimethylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dibutyl and dimethylamino groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H25N3O3 |
|---|---|
Poids moléculaire |
295.38 g/mol |
Nom IUPAC |
1,3-dibutyl-5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H25N3O3/c1-5-7-9-17-13(19)12(11-16(3)4)14(20)18(15(17)21)10-8-6-2/h11H,5-10H2,1-4H3 |
Clé InChI |
GFZBCINHWZGVRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C(=CN(C)C)C(=O)N(C1=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


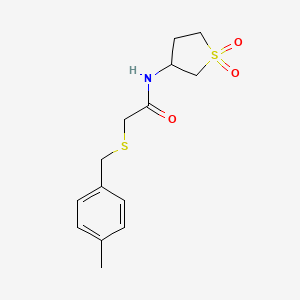


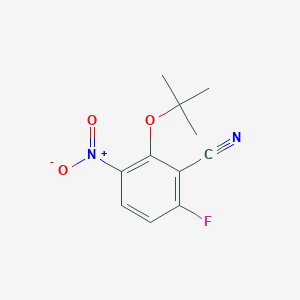
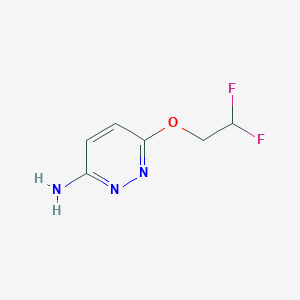
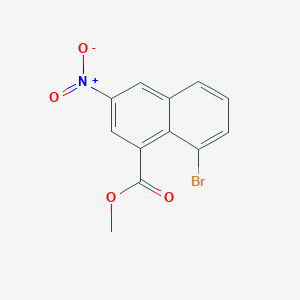
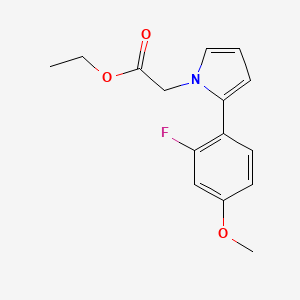
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
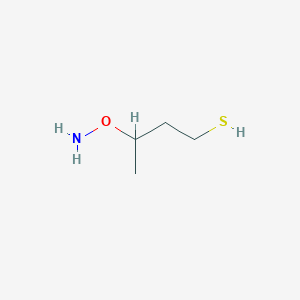
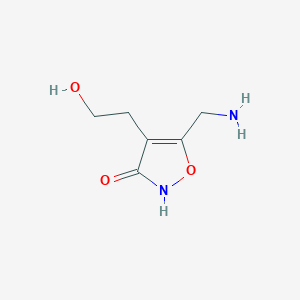
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
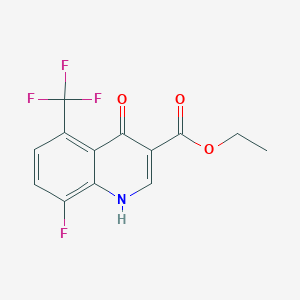

![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
